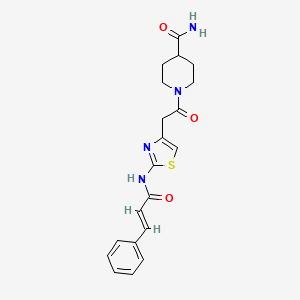![molecular formula C10H13Cl2F3N2 B2481042 Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride CAS No. 2197054-13-8](/img/structure/B2481042.png)
Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related cyclopropane derivatives involves intricate chemical reactions. For example, a highly stereoselective polysubstituted cyclopropane synthesis via a one-pot two-step tandem reaction showcases the complexity involved in crafting such molecules. The reaction employs pyridinium ylide from 4-chloro phenacyl bromide and cyclopropanation with 2-arylidene-2H-indene-1,3-dione, demonstrating the tailored approaches needed for cyclopropane-containing compounds (Banothu, Basavoju, & Bavantula, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride is studied through techniques such as X-ray crystallography. These studies reveal the geometric configuration of molecules, including the orientation of cyclohexane chairs and N-[pyridin-3-ylmethylidene]methanamine moieties, which are critical for understanding the compound's chemical behavior and reactivity (Nisar et al., 2011).
Chemical Reactions and Properties
This compound and similar compounds undergo various chemical reactions, including cycloadditions, which are pivotal for synthesizing novel structures. For instance, the diboron(4)-catalyzed remote [3+2] cycloaddition of cyclopropanes demonstrates the capability of inducing complex reactions that form bioactive molecules with pyridine, cyclopentane, or combinations thereof, showcasing the compound's versatility in chemical synthesis (Xu et al., 2022).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are fundamental for its application in various fields. Although specific data for this compound was not directly available, related research emphasizes the importance of understanding these properties to predict behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under various conditions, are crucial for determining the compound's potential applications and handling requirements. The reactivity of cyclopropane derivatives with phosphoryl chloride or phosphorus tribromide for synthesizing substituted pyridin-2(1H)-ones highlights the compound's chemical versatility and potential for creating pharmacologically relevant structures (Zhang et al., 2009).
科学的研究の応用
Synthesis and Characterization in Medicinal Chemistry
Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride has been involved in the synthesis of novel compounds with potential medicinal applications. For instance, it is used in the synthesis and characterization of heterocyclic Schiff bases, which have shown promise as anticonvulsant agents. These Schiff bases were synthesized through a reaction with substituted aryl aldehydes/ketones and exhibited significant seizure protection in various models (Pandey & Srivastava, 2011).
Biological Activity and Pharmacological Potential
Studies have also highlighted the potential biological activity of compounds synthesized using this compound. For example, N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, prepared using a similar compound, showed excellent herbicidal and fungicidal activities, indicating its applicability in developing new agrochemicals (Tian et al., 2009).
Application in Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been used to synthesize complexes with metals like palladium and platinum. These complexes, obtained from Schiff base ligands including pyridin-2-yl methanamine derivatives, have been explored for their anticancer activity, demonstrating the compound's role in the development of potential chemotherapeutic agents (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
Research has also been conducted on iron(III) complexes with ligands derived from pyridin-2-yl methanamine, showing unprecedented photocytotoxicity in red light and potential for cellular imaging. This indicates the compound's utility in the development of new photodynamic therapy agents (Basu et al., 2014).
特性
IUPAC Name |
cyclopropyl-[2-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-5-7(3-4-15-8)9(14)6-1-2-6;;/h3-6,9H,1-2,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQMNLAHHIEFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=NC=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)
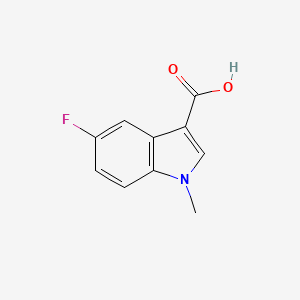
![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)
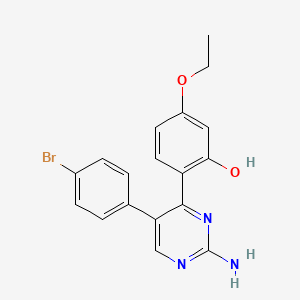
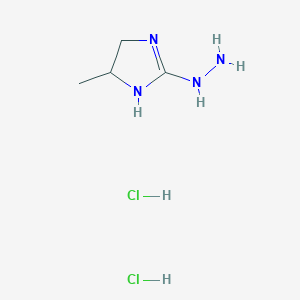


![(Z)-ethyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480973.png)

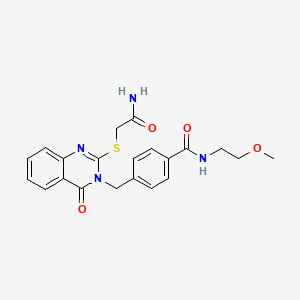
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)

